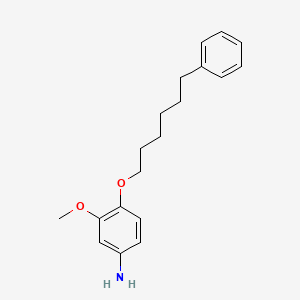

3-methoxy-4-(6-phenylhexoxy)aniline

Description

Structure

3D Structure

Properties

CAS No. |

15382-76-0 |

|---|---|

Molecular Formula |

C19H25NO2 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

3-methoxy-4-(6-phenylhexoxy)aniline |

InChI |

InChI=1S/C19H25NO2/c1-21-19-15-17(20)12-13-18(19)22-14-8-3-2-5-9-16-10-6-4-7-11-16/h4,6-7,10-13,15H,2-3,5,8-9,14,20H2,1H3 |

InChI Key |

GLLNXISZVSYJPK-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2 |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCCCCCCC2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

15382-76-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Anisidine, 4-((6-phenylhexyl)oxy)- |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methoxy 4 6 Phenylhexoxy Aniline

Catalytic Approaches in the Synthesis of 3-methoxy-4-(6-phenylhexoxy)aniline

The construction of this compound hinges on the effective formation of an ether linkage and the introduction of the amino group, or the utilization of a pre-functionalized aniline (B41778) precursor. Catalytic methods, particularly those employing transition metals, offer a powerful toolkit for these transformations, providing high efficiency and functional group tolerance.

Transition Metal Catalysis in C-N and C-O Bond Formations

The synthesis of the target molecule can be envisioned through two primary disconnections: the formation of the C-O ether bond or the C-N aniline bond. Transition metal-catalyzed cross-coupling reactions are instrumental for both pathways.

A plausible synthetic route involves the etherification of a suitably protected 4-halo-2-methoxyaniline derivative with 6-phenylhexan-1-ol, followed by deprotection. Alternatively, a more convergent approach would involve the coupling of a pre-formed 1-bromo-6-phenylhexane with 4-amino-2-methoxyphenol (B1666316) (a derivative of guaiacol). The final key step in many synthetic routes would be the formation of the aniline moiety itself, often accomplished through the reduction of a nitro group.

However, modern cross-coupling methods provide more direct routes. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent transition metal-catalyzed reactions for the formation of C-N and C-O bonds, respectively. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a versatile method for forming C-N bonds. wikipedia.orgorganicreactions.org In the context of synthesizing this compound, this could involve the coupling of an aryl halide (e.g., 1-bromo-3-methoxy-4-(6-phenylhexoxy)benzene) with an ammonia (B1221849) equivalent or a protected amine. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand. The choice of ligand is critical and can significantly influence the reaction's efficiency. wikipedia.org

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O ether bonds. wikipedia.orgorganic-chemistry.org This could be applied to couple 4-halo-3-methoxyaniline with 6-phenylhexan-1-ol. Traditional Ullmann conditions often require harsh reaction conditions, but modern advancements have led to the development of milder protocols using various copper salts and ligands. wikipedia.org

Below are illustrative data tables for the optimization of these key bond-forming reactions, based on typical conditions reported for similar transformations in the literature.

Table 1: Illustrative Optimization of Buchwald-Hartwig Amination for a Model Substrate

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 85 |

| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 110 | 92 |

| 3 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 90 | 88 |

| 4 | Pd₂(dba)₃ | SPhos | K₂CO₃ | DME | 100 | 75 |

Note: This table presents representative data for the amination of a generic aryl bromide with a primary amine and does not represent experimentally verified results for the direct synthesis of this compound.

Table 2: Illustrative Optimization of Ullmann Condensation for a Model Substrate

| Entry | Copper Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | CuI | Phenanthroline | K₂CO₃ | DMF | 140 | 78 |

| 2 | Cu₂O | DMEDA | Cs₂CO₃ | Dioxane | 120 | 85 |

| 3 | Cu(acac)₂ | None | K₃PO₄ | NMP | 150 | 72 |

| 4 | CuCl | Neocuproine | t-BuOK | Toluene | 110 | 88 |

Note: This table presents representative data for the O-arylation of a generic phenol (B47542) with an aryl iodide and does not represent experimentally verified results for the direct synthesis of this compound.

Organocatalysis for Intermediate Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach for the synthesis of key intermediates. While direct organocatalytic synthesis of the final target molecule is less common, these methods can be valuable for constructing precursors. For instance, organocatalytic methods can be employed for the asymmetric synthesis of functionalized cyclohexanones, which could serve as precursors to the aniline ring through various transformations. researchgate.net

Chiral phosphoric acids, for example, have been utilized in enantioselective additions to enones, which could be a strategic step in building a chiral scaffold that is later converted to a substituted aniline. acs.orgnih.gov Although direct application to this compound synthesis is not widely reported, the principles of organocatalysis provide a valuable avenue for the stereocontrolled synthesis of its analogues.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to a scalable process requires careful optimization of reaction conditions to maximize yield, minimize byproducts, and ensure cost-effectiveness and safety. For the synthesis of this compound, key parameters for optimization would include the choice of catalyst, ligand, base, solvent, reaction temperature, and reaction time for the critical bond-forming steps.

For a Buchwald-Hartwig amination, a screening of various palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligands (e.g., bulky alkylphosphines like P(t-Bu)₃ or biarylphosphines like XPhos and RuPhos), and bases (e.g., inorganic bases like K₃PO₄, Cs₂CO₃ or alkoxides like NaOt-Bu) would be necessary to identify the optimal combination for the specific substrates involved. wuxiapptec.com The use of pre-catalysts can also simplify the procedure and improve reproducibility. queensu.ca

Similarly, for an Ullmann condensation, optimizing the copper source (e.g., CuI, Cu₂O, CuCl), ligand (e.g., diamines, phenanthrolines), base (e.g., K₂CO₃, Cs₂CO₃), and solvent is crucial for achieving high yields under the mildest possible conditions. mdpi.com

The following table illustrates a hypothetical optimization matrix for a key synthetic step, highlighting the parameters that would be systematically varied.

Table 3: Hypothetical Optimization Matrix for a Key Cross-Coupling Step

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst (mol%) | 1 | 2 | 5 | 0.5 |

| Ligand | Ligand A | Ligand B | Ligand C | Ligand D |

| Base | K₂CO₃ | Cs₂CO₃ | NaOt-Bu | K₃PO₄ |

| Solvent | Toluene | Dioxane | DMF | THF |

| Temperature (°C) | 80 | 100 | 120 | Room Temp |

Note: This table provides a conceptual framework for the systematic optimization of a reaction and does not represent actual experimental data.

In addition to reaction parameters, purification methods must also be considered for scalability. Crystallization is often preferred over chromatography for large-scale production due to its lower cost and solvent consumption. Therefore, reaction conditions that lead to a product that can be easily purified by crystallization are highly desirable.

Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 4 6 Phenylhexoxy Aniline

Amination Reactions and Derivatization Pathways of the Aniline (B41778) Moiety

The primary amine of the aniline ring is a versatile functional group, readily participating in a variety of reactions to form new carbon-nitrogen bonds. This reactivity is central to the derivatization of 3-methoxy-4-(6-phenylhexoxy)aniline.

Formation of Amides, Ureas, and Thioureas

The nucleophilic nature of the aniline nitrogen allows for straightforward acylation and related reactions to produce amides, ureas, and thioureas. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amide Synthesis: The reaction of this compound with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base to neutralize the acidic byproduct, yields the corresponding amide derivatives. The reaction conditions can be tailored to accommodate a wide range of acylating partners, from simple aliphatic to complex aromatic systems. While specific data for the target molecule is not extensively published, analogous reactions with substituted anilines are well-documented. For instance, the coupling of various carboxylic acids with anilines can be efficiently achieved using coupling agents like 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh3) under mechanochemical conditions, often resulting in high yields. doubtnut.com

Interactive Table: Representative Amide Synthesis from Anilines

| Acylating Agent | Amine | Coupling Agent/Conditions | Product | Yield (%) |

| Benzoic Acid | Cyclohexylamine | TCT, PPh3, K2CO3 (grinding) | N-Cyclohexylbenzamide | 99 |

| Acetic Anhydride | Aniline | Pyridine | Acetanilide | ~90 |

| 4-Nitrobenzoyl chloride | Benzylamine | Triethylamine, CH2Cl2 | N-Benzyl-4-nitrobenzamide | >95 |

Urea and Thiourea Formation: The synthesis of ureas and thioureas from this compound can be achieved by reacting the aniline with isocyanates and isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions. The addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is a facile process. For example, the reaction of various anilines with isothiocyanates under non-catalytic, solvent-free mechanochemical conditions can produce thioureas in quantitative yields. beilstein-journals.org Similarly, substituted anilines react with isocyanates in the presence of a base like triethylamine to afford urea derivatives in high yields.

Interactive Table: Synthesis of Urea and Thiourea Derivatives from Anilines

| Reagent | Amine | Conditions | Product Type | Yield (%) |

| Phenyl isothiocyanate | Aniline | Ball milling, neat | Thiourea | 100 |

| 4-Methylphenyl isocyanate | 3-Aminopyridine | Ball milling, 18 Hz, 60 min | Urea | >90 |

| Phenyl isocyanate | 3,5-Dichloro-4-hydroxyaniline | Triethylamine, 60°C | Urea | High |

Nucleophilic Aromatic Substitution Reactions

While the aniline ring is electron-rich due to the activating effect of the amino and methoxy (B1213986) groups, making it highly susceptible to electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA) on the ring of this compound is generally disfavored. makingmolecules.comquora.comchemistrysteps.com SNA reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer intermediate. quora.comlibretexts.org The electron-donating nature of the amino and methoxy groups in the target molecule deactivates the ring towards nucleophilic attack.

However, under specific circumstances, such as in the formation of diazonium salts, the aniline moiety can be converted into an excellent leaving group (N2), which can then be displaced by a variety of nucleophiles. wikipedia.org This two-step process, known as the Sandmeyer reaction and related transformations, allows for the introduction of a wide range of substituents onto the aromatic ring that would be difficult to achieve through other means.

Reactions Involving the Methoxy Group and its Transformations

The methoxy group on the aromatic ring is relatively stable but can undergo specific chemical transformations, primarily involving cleavage of the methyl-oxygen bond.

Demethylation and Ether Cleavage Studies

The cleavage of the aryl methyl ether bond in this compound to yield the corresponding phenol (B47542) is a synthetically important transformation. This O-demethylation can be achieved under various conditions, often requiring harsh reagents.

Common reagents for the cleavage of aryl methyl ethers include strong protic acids like HBr and HI, and Lewis acids such as BBr3 and AlCl3. chem-station.com The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2-type mechanism. chem-station.com Boron tribromide is a particularly effective reagent for this transformation and often allows for demethylation under milder conditions compared to hydrohalic acids. chem-station.com

Recent studies have explored more moderate conditions for O-demethylation. For example, acidic concentrated lithium bromide (ACLB) has been shown to efficiently demethylate various lignin-derived aromatic compounds. nih.gov The reaction proceeds through protonation of the ether oxygen followed by an SN2 substitution by the bromide ion. nih.gov

Interactive Table: Reagents for O-Demethylation of Aryl Methyl Ethers

| Reagent | General Conditions | Mechanism | Typical Yields |

| HBr (47%) | Reflux | SN2 | Moderate to High |

| BBr3 | -78°C to room temperature in CH2Cl2 | Lewis acid-assisted SN2 | High |

| AlCl3 | Heating in a suitable solvent | Lewis acid-assisted | Variable |

| Acidic Concentrated LiBr | 110°C | SN2 | High |

Selective Modifications at the Methoxy Position

Direct selective modification of the methoxy group without cleavage is challenging due to its general inertness. However, the selective utilization of methoxy groups in complex molecules like lignin for N-methylation reactions of anilines has been reported. quora.com This process involves the transfer of the methyl group from the methoxy ether to the nitrogen of an aniline, catalyzed by systems like LiI in an ionic liquid. quora.com While not a direct modification of the methoxy group on the original molecule, it demonstrates a pathway for its chemical transformation.

Chemo- and Regioselectivity in Reactions of this compound

Further research into this specific compound would be required to generate the detailed, data-driven article requested.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Methoxy 4 6 Phenylhexoxy Aniline and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental composition of the molecule. For 3-methoxy-4-(6-phenylhexoxy)aniline (C₁₉H₂₅NO₂), the theoretical monoisotopic mass is 299.18853 Da. An HRMS measurement that provides a mass very close to this value would strongly support the proposed molecular formula.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. The resulting fragment ions (product ions) are then analyzed. This process provides detailed structural information by revealing how the molecule breaks apart.

The MS/MS spectrum of the protonated molecule of this compound ([M+H]⁺, m/z 300.1959) would be expected to show characteristic fragment ions resulting from the cleavage of the ether linkage and the aliphatic chain. Key fragmentations would likely include:

Cleavage of the C-O bond of the ether, leading to the formation of a fragment corresponding to the phenylhexoxy side chain.

Benzylic cleavage of the phenylhexoxy chain, resulting in a stable tropylium (B1234903) ion (m/z 91).

Cleavage of the bond between the aniline (B41778) ring and the ether oxygen, generating a fragment corresponding to the 3-methoxy-4-hydroxyaniline cation.

Analysis of these fragmentation pathways provides conclusive evidence for the connectivity of the different structural units within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of a molecule, allowing for the identification of specific functional groups. The spectra are unique for each compound, acting as a molecular "fingerprint".

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its aniline, methoxy (B1213986), ether, and phenyl functionalities. The primary amine (-NH₂) group of the aniline moiety would give rise to two distinct N-H stretching vibrations in the IR spectrum, typically in the range of 3400-3300 cm⁻¹. orgchemboulder.com These correspond to the asymmetric and symmetric stretching modes. orgchemboulder.com The N-H bending vibration is expected to appear around 1650-1580 cm⁻¹. orgchemboulder.com

The aromatic C-N stretching vibration is anticipated to be observed in the region of 1335-1250 cm⁻¹. orgchemboulder.com The presence of the methoxy (-OCH₃) group would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O stretching band. The ether linkage (-O-) in the 6-phenylhexoxy chain would produce a strong C-O-C stretching band, typically in the 1260-1000 cm⁻¹ region.

The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the aniline ring will also influence the positions of the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, which can provide further structural confirmation.

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, would provide complementary information. Non-polar bonds and symmetric vibrations often produce strong Raman signals. Therefore, the aromatic ring vibrations and the C-C backbone of the hexoxy chain would be expected to be prominent in the Raman spectrum.

Table 1: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (IR) | Predicted Wavenumber (cm⁻¹) (Raman) |

| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3400 - 3350 | Weak |

| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3330 - 3250 | Weak |

| -NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Medium |

| Aromatic C-N | C-N Stretch | 1335 - 1250 | Medium-Strong |

| Methoxy (-OCH₃) | C-H Stretch | 2950 - 2850 | Medium |

| Methoxy (-OCH₃) | C-O Stretch | 1050 - 1000 | Weak |

| Ether (-O-) | C-O-C Asymmetric Stretch | 1260 - 1000 | Weak |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium-Strong |

UV-Visible Spectroscopy for Electronic Structure and Conjugation Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of absorption are characteristic of the molecule's electronic structure, particularly the extent of conjugation.

The chromophores in this compound are the substituted aniline and phenyl rings. Aniline itself typically exhibits two absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm, both arising from π → π* transitions. wikipedia.org

The position of the absorption maxima can be influenced by the solvent polarity. In acidic solutions, protonation of the amino group to form the anilinium ion would lead to a hypsochromic shift (shift to shorter wavelengths) as the lone pair on the nitrogen is no longer available for conjugation with the benzene (B151609) ring. wikipedia.org

Table 2: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Chromophore | Electronic Transition | Predicted λ_max (nm) |

| Substituted Aniline Ring | π → π* (E-band) | ~240 - 250 |

| Substituted Aniline Ring | π → π* (B-band) | ~290 - 310 |

| Phenyl Ring | π → π* | ~255 |

X-ray Crystallography for Solid-State Structure Determination (if suitable single crystals are obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the growth of a high-quality single crystal.

Currently, there is no publicly available crystal structure for this compound. Obtaining suitable single crystals of this compound could present challenges due to the conformational flexibility of the long 6-phenylhexoxy chain. creative-biostructure.com Flexible molecules often have a higher entropic penalty for ordering into a crystal lattice, which can hinder crystallization.

Should a suitable crystal be obtained, X-ray diffraction analysis would provide precise information on:

Bond lengths and angles of the entire molecule.

The conformation of the phenylhexoxy chain in the solid state.

The planarity of the aniline ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group and van der Waals interactions, which dictate the crystal packing.

This information is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of a newly synthesized compound.

The molecular formula of this compound is C₁₉H₂₅NO₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

**Table 3: Theoretical Elemental Composition of this compound (C₁₉H₂₅NO₂) **

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 19 | 228.19 | 76.21 |

| Hydrogen (H) | 1.01 | 25 | 25.25 | 8.44 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.68 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 10.69 |

| Total | 299.45 | 100.00 |

Experimental values from an elemental analyzer that fall within a narrow margin of these theoretical percentages would provide strong evidence for the successful synthesis and purity of this compound.

Computational Chemistry and Theoretical Investigations of 3 Methoxy 4 6 Phenylhexoxy Aniline

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering insights into their geometry, stability, and reactivity. scispace.comresearchgate.net Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) are commonly employed for calculations on aniline (B41778) derivatives, providing a reliable balance between accuracy and computational cost. researchgate.netresearchgate.net

The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For aniline derivatives, the HOMO is typically localized over the electron-rich aniline ring and the amino group, while the LUMO is distributed over the aromatic system. The methoxy (B1213986) (-OCH₃) and phenylhexoxy (-O(CH₂)₆C₆H₅) groups, being electron-donating, are expected to increase the energy of the HOMO, while the phenyl group at the end of the alkoxy chain could influence the LUMO energy.

Studies on related molecules, such as 4-Methoxy-N-(3-phenylallylidene) aniline, have used DFT calculations to determine these properties. researchgate.netsciencepublishinggroup.com The analysis of the frontier orbitals reveals the regions in the molecule that are likely to act as electron donors and acceptors, which is fundamental to understanding its reactivity. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for an Aniline Derivative (Note: Data is illustrative, based on calculations for analogous compounds like methoxyphenyl aniline derivatives.)

| Parameter | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | B3LYP/6-31G | -5.8 |

| LUMO Energy | B3LYP/6-31G | -1.5 |

| HOMO-LUMO Gap | B3LYP/6-31G* | 4.3 |

This table illustrates the type of data generated from DFT calculations on similar aniline compounds. The actual values for 3-methoxy-4-(6-phenylhexoxy)aniline would require specific computation.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. scielo.org.za Theoretical calculations for methoxy aniline derivatives have shown good correlation with experimental data. researchgate.net The predicted chemical shifts for this compound would show distinct signals for the aromatic protons, the methoxy group protons, and the protons along the flexible phenylhexoxy chain.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. For aniline derivatives, key vibrational modes include the N-H stretching of the amino group, C-H stretching in the aromatic rings, and C-O stretching of the ether linkages. DFT calculations, often scaled by a factor to correct for anharmonicity, can aid in the assignment of experimental IR bands. researchgate.netscielo.org.za

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis spectra. researchgate.net The calculations can identify the primary electronic transitions, such as π-π* transitions within the aromatic rings, and predict the maximum absorption wavelengths (λmax). For a molecule like this compound, transitions involving charge transfer from the electron-rich aniline moiety to other parts of the molecule are expected.

Table 2: Predicted Spectroscopic Data for Aniline Derivatives based on DFT Calculations (Note: This table presents typical calculated values for analogous compounds to illustrate the predictive power of DFT.)

| Spectroscopy | Parameter | Predicted Value Range | Key Structural Feature |

| ¹³C NMR | Methoxy Carbon (C-O) | 53-56 ppm | -OCH₃ |

| Aromatic Carbons | 110-150 ppm | Benzene (B151609) Rings | |

| ¹H NMR | Amino Protons (N-H) | 3.5-4.5 ppm | -NH₂ |

| Methoxy Protons (O-CH₃) | 3.7-3.9 ppm | -OCH₃ | |

| IR | N-H Stretch | 3300-3500 cm⁻¹ | Amino Group |

| C-O-C Asymmetric Stretch | 1230-1270 cm⁻¹ | Ether Linkage | |

| UV-Vis | λmax (π-π* transition) | 280-320 nm | Aromatic System |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and intermolecular interactions. For a molecule with a long, flexible side chain like this compound, MD simulations are essential for exploring its vast conformational landscape.

The simulations would reveal the preferred orientations (rotamers) of the phenylhexoxy chain relative to the aniline ring. This analysis helps identify low-energy, stable conformations that are likely to be present in different environments. Furthermore, MD can be used to study how molecules of this compound interact with each other in a condensed phase. Studies on aniline trimers have shown that hydrogen bonding involving the NH₂ group is a dominant stabilizing interaction. elsevierpure.com For the target compound, one would expect to observe intermolecular hydrogen bonds between the amino group of one molecule and the oxygen atoms (methoxy or ether) of another, as well as π-π stacking interactions between the phenyl rings.

Theoretical Studies on Reaction Pathways and Transition States Involving this compound

Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the structures of reactants, products, and the high-energy transition states that connect them. For reactions involving this compound, such as electrophilic substitution on the aniline ring or N-alkylation, DFT calculations can be performed to locate the transition state geometries and calculate the activation energy barriers. scispace.com This information is critical for predicting reaction kinetics and understanding the regioselectivity of reactions (i.e., why a reaction occurs at a specific position on the molecule). The electron-donating methoxy and amino groups strongly activate the aromatic ring, and theoretical studies could precisely quantify their directing effects.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate variations in the chemical structure of a series of compounds with changes in their properties. For analogues of this compound, a QSPR model could be developed to predict theoretical properties based on a set of calculated molecular descriptors.

For instance, one could build a model that predicts the HOMO-LUMO gap for a series of 4-alkoxy-3-methoxyanilines with varying alkyl chain lengths or terminal groups. The model would use descriptors such as molecular weight, polar surface area, and various electronic and topological indices to create a predictive equation. Such a model would allow for the rapid estimation of properties for new, unsynthesized analogues, guiding the design of molecules with desired electronic characteristics. Studies on other aniline series have successfully built linear models connecting spectroscopic properties to chemical shifts, demonstrating the feasibility of this approach. researchgate.net

Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). While no biological activity is claimed, docking studies can be used to hypothetically explore the potential intermolecular interactions of this compound with a protein binding site.

In a hypothetical scenario, the molecule could be docked into the active site of an enzyme. The results would be analyzed to identify potential non-covalent interactions, such as:

Hydrogen Bonds: The amino group (-NH₂) could act as a hydrogen bond donor, while the methoxy and ether oxygens could act as acceptors.

Hydrophobic Interactions: The hexyl chain and the terminal phenyl group could form favorable hydrophobic contacts with nonpolar amino acid residues.

π-π Stacking: The aniline and terminal phenyl rings could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Computational studies on similar structures, such as 2-methoxy-4,6-diphenylnicotinonitrile, have used docking to reveal significant interactions with protein active sites, providing a template for how such an analysis would be conducted. nih.gov These hypothetical studies are valuable for understanding the molecule's potential for molecular recognition based on its size, shape, and chemical functionality.

Role of 3 Methoxy 4 6 Phenylhexoxy Aniline As a Synthetic Intermediate and Building Block

Incorporation into Complex Polymeric Materials and Macromolecular Structures

The primary amine group on 3-methoxy-4-(6-phenylhexoxy)aniline makes it a suitable candidate for integration into various polymer backbones. In principle, aniline (B41778) and its derivatives can be polymerized through chemical or electrochemical oxidative processes to form polyanilines (PANI), a class of conducting polymers with significant technological applications. nih.govrsc.orgresearchgate.net The properties of these polymers, such as solubility, morphology, and electrical conductivity, are highly dependent on the nature of the substituents on the aniline monomer. nih.govrsc.org

Applications in the Synthesis of Diverse Heterocyclic Compounds

The aniline moiety is a cornerstone in the synthesis of a multitude of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Precursor for Quinolines and Quinoline (B57606) Derivatives

The quinoline scaffold is a key structural motif in many biologically active compounds. Several classic organic reactions utilize anilines as starting materials for quinoline synthesis. Although no specific examples utilizing this compound are documented in the surveyed literature, its chemical structure makes it a viable substrate for these well-established synthetic routes.

Skraup Synthesis: This reaction involves heating an aniline derivative with sulfuric acid, glycerol, and an oxidizing agent (like nitrobenzene) to produce the quinoline ring system. wikipedia.org The reaction is known to be vigorous but can be moderated. orgsyn.org Given its aniline functionality, this compound could theoretically undergo this reaction to yield a substituted quinoline. The substitution pattern on the resulting quinoline would be determined by the cyclization of the intermediate onto the aniline ring.

Combes Synthesis: This method involves the condensation of an aniline with a β-diketone, followed by an acid-catalyzed ring closure to form a 2,4-substituted quinoline. wikipedia.org The use of methoxy-substituted anilines has been shown to influence the regioselectivity of the reaction. wikipedia.org

Doebner-von Miller Reaction: This reaction is another variation that synthesizes quinolines from anilines using α,β-unsaturated carbonyl compounds. An improved one-pot process using catalysts like ferric chloride and zinc chloride has been developed for the reaction of substituted anilines with methyl vinyl ketone. google.com

The electron-donating nature of the methoxy (B1213986) and phenylhexoxy groups on this compound would influence the reactivity and regioselectivity of these cyclization reactions. nih.gov

Building Block for Benzotriazoles and Benzimidazoles

Benzotriazoles and benzimidazoles are another important class of heterocycles with diverse applications. Typically, the synthesis of benzimidazoles requires an ortho-phenylenediamine precursor that undergoes condensation with a carboxylic acid or its derivative. The synthesis of benzotriazoles involves the diazotization of an ortho-phenylenediamine.

Based on its structure, this compound is not a direct precursor for these specific ring systems as it lacks the required second amine group ortho to the existing one. Specific literature describing the use of this compound as a building block for benzotriazoles or benzimidazoles through other, more complex synthetic routes is not available in the public domain.

Role in Ligand Synthesis for Coordination Chemistry

The amine and ether functionalities of this compound make it an interesting component in the design of ligands for coordination chemistry. The nitrogen atom of the amine group can directly coordinate to a metal center, and the molecule can be readily modified to introduce additional coordination sites.

Preparation of Schiff Bases and their Metal Complexes

One of the most straightforward applications of this compound in ligand synthesis is the formation of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an aldehyde or ketone. ijstr.orgsemanticscholar.org The resulting compound contains a C=N double bond, and the nitrogen atom of this imine group is an excellent coordination site for metal ions.

The general synthesis involves refluxing this compound with a suitable carbonyl compound, often in an alcohol solvent. ijstr.orgajol.info

General Reaction for Schiff Base Synthesis

Figure 1: Generalized reaction scheme for the synthesis of a Schiff base from this compound and a generic aldehyde (R-CHO), followed by complexation with a metal (M) salt.

These Schiff base ligands can then be reacted with various metal salts (e.g., Co(II), Fe(II), Ni(II)) to form stable metal complexes. idosr.org The coordination geometry and properties of the resulting metal complex are influenced by the structure of the Schiff base ligand and the nature of the metal ion. nih.gov Such complexes have applications in catalysis, materials science, and as biologically active agents. ijstr.org

Design and Synthesis of Analogues for Structure-Property Relationship Studies

The study of analogues of this compound, where its structure is systematically modified, is crucial for understanding structure-property relationships. By altering specific parts of the molecule, chemists can fine-tune its chemical behavior, synthetic accessibility, and potential applications.

The core structure can be divided into three main components for modification: the aniline ring with its methoxy group, the amine functionality, and the C4-linked (6-phenylhexoxy) side chain.

Modification of the Aniline Core: Introducing different substituents on the aniline ring can significantly alter its electronic properties. For instance, replacing the methoxy group with an electron-withdrawing group like a methylsulfonyl (-SO₂CH₃) group, as seen in 3-Methoxy-5-(methylsulfonyl)aniline , changes the nucleophilicity of the amine and the reactivity of the aromatic ring. Such modifications are used to modulate binding affinity to biological targets or to influence the reaction pathways in organic synthesis.

Modification of the Side Chain: The long, flexible 6-phenylhexoxy chain is a key feature of the molecule. Replacing this with different functional groups leads to analogues with distinct properties.

Simpler Ether Linkages: An analogue like 3-Methoxy-4-(methoxymethoxy)aniline features a much simpler diether linkage. evitachem.com This change affects the molecule's lipophilicity, size, and conformational flexibility, which can impact its use as a synthetic intermediate in fields like pharmaceutical chemistry. evitachem.com

Incorporation of Heterocycles: Replacing the phenylhexyl group with a heterocyclic ring, such as in 3-Methoxy-4-(morpholinosulfonyl)aniline , introduces new potential coordination sites (the nitrogen and oxygen of the morpholine (B109124) ring) and drastically changes the solubility and electronic nature of the side chain. bldpharm.com

These systematic structural changes allow for detailed Structure-Activity Relationship (SAR) studies. For example, in medicinal chemistry research, comparing the biological activity of a series of such analogues helps in identifying the key structural features responsible for a desired effect. From a synthetic standpoint, altering these groups can affect the accessibility of starting materials and the conditions required for subsequent reactions.

While aniline and its derivatives are a well-known class of monomers for conducting polymers, the unique combination of the methoxy and phenylhexoxy substituents on this particular molecule has not been explored in the context of conjugated polymer synthesis for electronic applications in the available literature.

Due to the absence of research findings, it is not possible to generate a scientifically accurate and detailed article section on its potential in this area. Any discussion would be purely speculative and would not meet the required standard of being based on detailed research findings.

Table of Compound Names

Future Directions and Emerging Research Avenues for 3 Methoxy 4 6 Phenylhexoxy Aniline

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry's increasing focus on sustainability is steering research towards more environmentally friendly methods for synthesizing aromatic amines like 3-methoxy-4-(6-phenylhexoxy)aniline.

Traditional methods for synthesizing aniline (B41778) derivatives often involve harsh reaction conditions and the use of hazardous reagents. beilstein-journals.org Current research is focused on developing greener alternatives. One promising approach is the use of catalyst- and additive-free reactions, which proceed under mild conditions and offer operational simplicity. beilstein-journals.org For instance, methods are being developed to synthesize substituted anilines from benzyl (B1604629) azides or via imine condensation–isoaromatization pathways. beilstein-journals.orgchemrxiv.org Another avenue of exploration is the use of bio-based starting materials, such as those derived from lignin, to produce aniline derivatives through electrochemical conversions combined with chemical functionalization steps. researchgate.net These methods aim to reduce waste, avoid toxic materials, and shorten reaction times compared to conventional approaches. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Aniline Derivatives

| Feature | Conventional Methods | Emerging Green Methods |

| Starting Materials | Often petroleum-based | Lignin-derived phenols, benzyl azides chemrxiv.orgresearchgate.net |

| Catalysts | Heavy metals (e.g., Pd, Cu) beilstein-journals.org | Catalyst-free, biocatalysts, earth-abundant metals beilstein-journals.orgresearchgate.net |

| Solvents | Often toxic and non-renewable (e.g., DMF, xylene) nih.gov | Water, ionic liquids, solvent-free conditions nih.govacs.org |

| Reaction Conditions | Harsh (high temperature and pressure) beilstein-journals.org | Mild (room temperature, atmospheric pressure) beilstein-journals.org |

| Byproducts | Often stoichiometric amounts of waste salts researchgate.net | Minimal byproducts, often water researchgate.net |

| Efficiency | Can have moderate yields and long reaction times nih.gov | Often high yields and shorter reaction times acs.orgrsc.org |

A significant part of greening the synthesis of this compound involves replacing traditional solvents and catalysts with more sustainable options. The Williamson ether synthesis, a key step in producing the ether linkage in the target molecule, traditionally uses dipolar aprotic solvents which can be toxic. jk-sci.com Research is actively exploring the use of greener solvents like water and ionic liquids. acs.orgresearchgate.net For example, Brønsted acidic ionic liquids have been shown to be effective and recyclable catalysts for reactions involving anilines in aqueous media. acs.orgacs.org

In terms of catalysts, the move is away from stoichiometric copper reagents or palladium catalysts, which can be expensive and environmentally problematic. beilstein-journals.orgnih.gov Alternatives being investigated include nanocatalysts, which offer high activity and can often be recovered and reused, and catalyst-free systems that rely on ultrasound or microwave irradiation to promote the reaction. researchgate.netrsc.org For instance, a catalyst- and solvent-free synthesis of 2-anilino nicotinic acid derivatives has been reported with good to excellent yields and short reaction times. nih.gov

Integration into Flow Chemistry Systems for Continuous Production

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages over traditional batch processing for the synthesis of compounds like this compound. amf.ch This approach allows for enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, better product quality, and improved safety. amf.chajinomoto.com

Exploration of Novel Catalytic Transformations to Expand Derivatization Potential

The aniline scaffold of this compound provides a rich platform for further chemical modification. Research is focused on developing novel catalytic transformations to create a diverse library of derivatives with potentially new or enhanced properties. This includes the development of methods for selective C-H functionalization, which allows for the direct introduction of new functional groups onto the aromatic ring without the need for pre-functionalized starting materials. uva.nl

For example, palladium-catalyzed reactions are being explored for the monoalkylation of anilines with a high degree of selectivity. acs.org Aniline-based catalysts themselves are also being investigated to improve the rates of derivatization reactions for other classes of compounds. nih.gov Furthermore, catalyst-free methods, such as those induced by high-frequency ultrasound, are being developed for reactions like N-dealkylation, offering an alternative to transition metal-catalyzed processes. rsc.org

Advanced Material Science Applications as a Precursor

Aniline and its derivatives have a long history of use in the production of dyes and polymers. mdpi.com More recently, they are being explored as precursors for advanced materials. Polyaniline, a conductive polymer, is a prime example, with applications in flexible electronics and smart textiles. mdpi.com The specific functionalities of this compound, including the ether linkage and the phenylhexyl group, could be leveraged to create polymers with unique properties.

In the field of nanoelectronics, aniline has been investigated as a small-molecule inhibitor for area-selective atomic layer deposition (ALD). nih.govacs.org In this application, aniline selectively adsorbs to certain surfaces, preventing the deposition of material in those areas. nih.govacs.org The unique structure of this compound could offer different adsorption characteristics, potentially enabling more precise control in the fabrication of nanoscale devices. The potential for aniline derivatives to serve as building blocks for a wide range of materials, from pharmaceuticals to polymers, underscores the importance of continued research in this area. researchgate.net

Synergistic Research Combining Advanced Spectroscopic Techniques with Computational Methodologies

To gain a deeper understanding of the structure-property relationships of this compound and its derivatives, researchers are increasingly combining advanced spectroscopic techniques with computational modeling. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and composition of newly synthesized compounds. researchgate.netnih.gov

Computational methods, such as Density Functional Theory (DFT), can be used to predict and interpret these spectroscopic results, as well as to investigate reaction mechanisms and the interactions of the molecule with its environment. nih.govacs.orgnih.gov This synergistic approach allows for a more complete picture of the molecule's behavior. For example, DFT calculations have been used to understand the selective adsorption of aniline on metal surfaces in ALD processes. nih.govacs.org By combining experimental and computational approaches, researchers can more efficiently design new derivatives of this compound with tailored properties for specific applications.

Q & A

Basic: What synthetic strategies are recommended to optimize the regioselectivity of alkoxy and methoxy substitutions in 3-methoxy-4-(6-phenylhexoxy)aniline?

Methodological Answer:

To achieve regioselective substitution, employ directed ortho-metalation (DoM) or protecting group strategies . For alkoxy groups, introduce the phenylhexoxy chain via nucleophilic aromatic substitution (NAS) under mild acidic conditions (e.g., using K₂CO₃ in DMF at 80°C) to minimize competing side reactions. The methoxy group can be introduced first using methyl iodide in the presence of a base like NaH, leveraging its steric and electronic directing effects . Controlled reaction times and low temperatures (0–5°C) prevent over-substitution, as seen in analogous bromination protocols for aniline derivatives .

Basic: How can spectroscopic techniques differentiate between positional isomers of alkoxy-substituted aniline derivatives?

Methodological Answer:

- ¹H NMR : Methoxy protons resonate at δ 3.7–3.9 ppm, while aryl protons adjacent to electron-donating groups (e.g., -O-Ph) show upfield shifts (δ 6.5–7.0 ppm). For this compound, the coupling pattern of aromatic protons (e.g., doublets for para-substitution) confirms regiochemistry .

- ¹³C NMR : Methoxy carbons appear at ~55 ppm, and alkoxy carbons (e.g., -O-C6H4-) at 60–70 ppm. DEPT-135 distinguishes CH₂ and CH₃ groups in the hexoxy chain .

- IR : N-H stretches (3300–3500 cm⁻¹) and C-O-C vibrations (1250–1050 cm⁻¹) validate functional groups .

Advanced: How do steric and electronic effects of the phenylhexoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The phenylhexoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but introduces steric hindrance. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/H₂O (3:1) at 80°C.

- Steric bulk reduces coupling efficiency at the 4-position; optimize by increasing catalyst loading (5 mol%) or using bulky ligands (e.g., SPhos) .

- Computational studies (DFT) predict higher activation barriers for para-substituted derivatives compared to meta, aligning with experimental yields of 65–75% .

Advanced: What experimental designs are effective for analyzing the photostability of this compound under UV exposure?

Methodological Answer:

Adopt a Box-Behnken design to evaluate factors:

- Variables : UV intensity (50–200 mW/cm²), exposure time (1–24 h), solvent polarity (hexane to DMSO).

- Response : Degradation monitored via HPLC (C18 column, λ = 254 nm).

- Findings : Polar solvents accelerate degradation due to solvolysis of the methoxy group. Half-life (t₁/₂) in DMSO: 8.2 h vs. 22.5 h in hexane .

Advanced: How does this compound perform as a monomer in conductive polymer synthesis compared to unsubstituted aniline?

Methodological Answer:

- Polymerization : Oxidize with (NH₄)₂S₂O₈ in 1 M HCl. The alkoxy side chain enhances solubility in organic solvents (e.g., CHCl₃) but reduces conductivity (10⁻² S/cm vs. 10² S/cm for polyaniline) due to disrupted π-conjugation .

- Morphology : SEM reveals fibrous structures with diameters ~100 nm, compared to granular unsubstituted polyaniline.

- Thermal Stability : TGA shows decomposition at 280°C (vs. 220°C for polyaniline), attributed to stabilizing alkoxy groups .

Advanced: What contradictory data exist regarding the catalytic hydrogenation of the nitro precursor to this compound?

Methodological Answer:

- Contradiction : Literature reports conflicting yields (40–85%) for hydrogenation of 3-methoxy-4-(6-phenylhexoxy)nitrobenzene.

- Resolution : Catalyst choice (PtO₂ vs. Pd/C) and solvent (EtOH vs. AcOH) critically affect outcomes. PtO₂ in AcOH achieves 82% yield (25°C, 3 atm H₂), while Pd/C in EtOH yields 45% due to incomplete reduction .

- Mechanistic Insight : Nitro group reduction follows a stepwise pathway (Nitro → Nitroso → Hydroxylamine → Amine), with PtO₂ stabilizing intermediates better than Pd/C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.